molecular formula C18H21N3OS B2401923 1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one CAS No. 2415490-58-1

1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one

Cat. No.: B2401923
CAS No.: 2415490-58-1
M. Wt: 327.45
InChI Key: HVVAGISWPNQDFQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a benzyl group and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Cyclopropyl Substitution: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

    Final Coupling: The benzyl group is introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks a benzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the thiazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Alkyl halides, aryl halides, or other electrophiles in the presence of a base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool compound.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one is not fully understood, but it is believed to interact with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins involved in critical cellular processes. The compound’s effects are likely mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-[(2-thiazol-4-yl)methyl]piperazin-2-one: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.

    1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine: Similar structure but lacks the carbonyl group, potentially altering its reactivity and interactions with biological targets.

    4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one: Lacks the benzyl group, which may influence its solubility and pharmacokinetic properties.

Uniqueness

1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one is unique due to its combination of a benzyl group, a cyclopropyl-substituted thiazole ring, and a piperazin-2-one core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-17-12-20(11-16-13-23-18(19-16)15-6-7-15)8-9-21(17)10-14-4-2-1-3-5-14/h1-5,13,15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVAGISWPNQDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CN3CCN(C(=O)C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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